molecular formula C18H29N3O2 B6505268 1-(2-phenoxyethyl)-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}urea CAS No. 1396857-84-3

1-(2-phenoxyethyl)-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}urea

Cat. No.: B6505268
CAS No.: 1396857-84-3
M. Wt: 319.4 g/mol
InChI Key: CTKLKJXBZYCPFD-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}urea is a urea derivative characterized by a phenoxyethyl group attached to one nitrogen of the urea core and a piperidine ring substituted with an isopropyl group on the other nitrogen. This structure combines lipophilic (phenoxyethyl, isopropyl) and hydrogen-bonding (urea) motifs, making it a candidate for diverse biological applications, including enzyme inhibition or receptor modulation.

Properties

IUPAC Name

1-(2-phenoxyethyl)-3-[(1-propan-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-15(2)21-11-8-16(9-12-21)14-20-18(22)19-10-13-23-17-6-4-3-5-7-17/h3-7,15-16H,8-14H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKLKJXBZYCPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-phenoxyethyl)-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}urea, with the CAS number 1396857-84-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including cytotoxicity, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₅H₁₈N₂O₂
  • Molecular Weight : 319.4 g/mol
  • Structure : The compound features a urea functional group, a phenoxyethyl moiety, and a piperidine derivative, which contribute to its biological properties.

Cytotoxicity

Recent studies have explored the cytotoxic effects of various urea derivatives, including those structurally related to this compound. For example, a related compound demonstrated significant cytotoxicity against several human tumor cell lines, indicating that the urea moiety may enhance bioactivity through its structural properties .

The biological activity of this compound may be attributed to its interaction with specific cellular targets. It is hypothesized that the piperidine ring can modulate neurotransmitter systems or enzyme activities, potentially influencing pathways involved in cell proliferation and survival.

Study 1: Cytotoxic Evaluation

A study evaluated the cytotoxic effects of various urea analogs on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited potent cytotoxicity, suggesting that modifications in the side chains can significantly impact their effectiveness against cancer cells .

Study 2: Pharmacological Profile

Another investigation focused on the pharmacological profile of urea derivatives. It was found that certain compounds could inhibit specific enzymes involved in cancer metabolism, leading to reduced tumor growth in vitro. This suggests that this compound might share similar inhibitory properties .

Data Table: Biological Activity Summary

Biological Activity Effect Reference
CytotoxicitySignificant against human tumor cell lines
Enzyme InhibitionPotential inhibition of cancer metabolism enzymes
Interaction with receptorsModulation of neurotransmitter systems

Scientific Research Applications

Research indicates that this compound may exhibit various biological activities, particularly in pharmacology. Here are some notable findings:

  • Antidepressant Effects : Studies have suggested that compounds with similar structures can influence serotonin and norepinephrine pathways, potentially leading to antidepressant effects. The piperidine ring is often associated with such activities in medicinal chemistry.
  • Neuroprotective Properties : Some derivatives of urea compounds are known for their neuroprotective effects, which can be beneficial in treating neurodegenerative diseases. The specific interactions of this compound with neuronal receptors could provide insights into its therapeutic potential.

Applications in Scientific Research

  • Pharmaceutical Development : The unique structure of 1-(2-phenoxyethyl)-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}urea makes it a candidate for drug development targeting central nervous system disorders. Its ability to modify neurotransmitter levels could be explored further in clinical trials.
  • Chemical Synthesis : This compound can serve as an intermediate in the synthesis of more complex molecules, particularly those aimed at enhancing pharmacological profiles or improving selectivity towards specific biological targets.
  • Biochemical Studies : Researchers may utilize this compound to study enzyme interactions or receptor binding affinities, providing valuable data on its mechanism of action and potential side effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Urea Derivatives with Aromatic Substituents
  • 1-Phenyl-3-{2-[4-(2-pyrimidinyl)piperazinyl]ethyl}urea (): Shares a urea core but replaces the phenoxyethyl group with a phenyl-pyrimidinyl-piperazine chain.
  • 1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride ():
    • Incorporates a halogenated aryl group (2-chlorophenyl) and a free piperidine ring. The hydrochloride salt improves solubility, contrasting with the isopropyl-substituted piperidine in the target compound, which may reduce polarity .
Piperidine-Modified Ureas
  • N-Cyclohexyl-N'-[1-(propan-2-yl)piperidin-4-yl]urea (): Replaces the phenoxyethyl group with a cyclohexyl moiety. Molecular weight: 267.41 g/mol; logP: 2.47 (higher lipophilicity than aromatic analogs). The cyclohexyl group may enhance membrane permeability but reduce target specificity compared to the phenoxyethyl group .
  • 1-[1-(2-Methylpropanoyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]urea (): Features a trifluoromethylphenyl group and a propanoyl-piperidine chain.
Glucokinase Activation and Analgesic Potential
  • Compound 1 (): 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea acts as a glucokinase activator. The phenoxy-pyridinyl scaffold is critical for activity, suggesting that the phenoxyethyl group in the target compound may similarly influence enzyme interactions .
  • Compound 3 (): (E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea shows analgesic properties. The urea-triazinanone hybrid structure highlights the importance of hydrogen-bonding motifs in pain pathway modulation .
Antiproliferative Ureas
  • 1-(2,4-Difluorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (): Demonstrates antiproliferative activity. The difluorophenyl and trimethoxyphenoxy groups enhance DNA intercalation or tubulin binding, whereas the target compound’s isopropyl-piperidine may favor kinase inhibition .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP Key Substituents Potential Advantages
Target Compound ~349.45* ~2.8* Phenoxyethyl, isopropyl-piperidine Balanced lipophilicity, metabolic stability
N-Cyclohexyl-N'-[1-(propan-2-yl)piperidin-4-yl]urea 267.41 2.47 Cyclohexyl, isopropyl-piperidine High membrane permeability
1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride 288.18 1.12 2-Chlorophenyl, piperidine Improved solubility (salt form)
1-[1-(2-Methylpropanoyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]urea 369.37 3.05 Trifluoromethylphenyl, propanoyl Enhanced target affinity

*Estimated based on structural analogs.

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